5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole
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Overview
Description
5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole is an organic compound with the molecular formula C7H2BrF2NO4 It is a derivative of benzodioxole, featuring bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with bromine and nitric acid under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products with different substituents replacing the bromine atom.
Reduction: Formation of 5-amino-2,2-difluoro-6-nitro-1,3-benzodioxole.
Oxidation: Introduction of carboxyl or hydroxyl groups.
Scientific Research Applications
5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Intermediate for the production of pesticides and herbicides.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like nitro and fluorine can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 2,2-Difluoro-1,3-benzodioxole
- 5-Bromo-1,4-benzodioxane
Uniqueness
5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole is unique due to the combination of bromine, fluorine, and nitro groups on the benzodioxole scaffold. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2,2-difluoro-6-nitro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NO4/c8-3-1-5-6(2-4(3)11(12)13)15-7(9,10)14-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXKKQSQCRMKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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